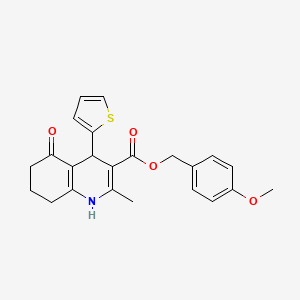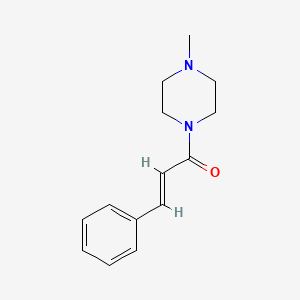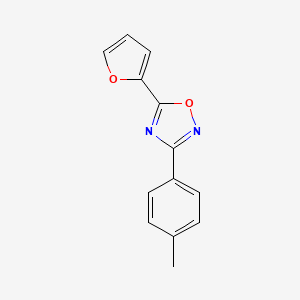![molecular formula C20H25N7O2 B10812987 4,6-dimorpholin-4-yl-N-[(Z)-[(E)-3-phenylprop-2-enylidene]amino]-1,3,5-triazin-2-amine](/img/structure/B10812987.png)
4,6-dimorpholin-4-yl-N-[(Z)-[(E)-3-phenylprop-2-enylidene]amino]-1,3,5-triazin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,6-Dimorpholin-4-yl-N-[(Z)-[(E)-3-phenylprop-2-enylidene]amino]-1,3,5-triazin-2-amine is a complex chemical compound that has garnered attention for its unique structural properties and potential applications in various scientific fields. This compound features a combination of triazine and morpholine rings, coupled with a phenylprop-2-enylidene group, which makes it an interesting subject for chemical research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-dimorpholin-4-yl-N-[(Z)-[(E)-3-phenylprop-2-enylidene]amino]-1,3,5-triazin-2-amine typically involves the following steps:
Formation of Triazine Core: : The triazine core can be synthesized through cyclization reactions of appropriate precursors, such as cyanuric chloride.
Morpholine Attachment: : Morpholine units are introduced via nucleophilic substitution reactions using morpholine and appropriate electrophilic intermediates.
Alkylidene Amine Formation:
Industrial Production Methods
Industrial synthesis of this compound may involve optimized versions of the above laboratory methods, with attention to scaling up the reactions, improving yields, and ensuring the purity of the final product. Typical industrial methods would incorporate continuous flow techniques, efficient catalysis, and robust purification processes.
Analyse Des Réactions Chimiques
Types of Reactions
4,6-Dimorpholin-4-yl-N-[(Z)-[(E)-3-phenylprop-2-enylidene]amino]-1,3,5-triazin-2-amine undergoes various chemical reactions, including:
Oxidation: : Can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: : Subject to reduction reactions that can alter its double bonds or aromatic systems.
Substitution: : Involves substitution reactions where functional groups attached to the triazine or phenyl rings are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: : Hydrogen peroxide, potassium permanganate.
Reducing Agents: : Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: : Halogenating agents, nucleophiles like amines or thiols.
Major Products
Oxidation: : Corresponding triazine oxides or aromatic oxidation products.
Reduction: : Dihydro or tetrahydro derivatives.
Substitution: : Various functionalized triazine derivatives.
Applications De Recherche Scientifique
4,6-Dimorpholin-4-yl-N-[(Z)-[(E)-3-phenylprop-2-enylidene]amino]-1,3,5-triazin-2-amine finds applications in:
Chemistry: : Used as a building block for synthesizing more complex molecules, reagents in organic synthesis, and studying reaction mechanisms.
Medicine: : Investigated for its potential therapeutic properties, including antimicrobial, antiviral, and anticancer activities.
Industry: : Utilized in the production of specialized materials, catalysts, and advanced polymers.
Mécanisme D'action
The mechanism of action for this compound involves its interaction with molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. Its structural features enable it to engage in specific binding interactions, which can influence biochemical processes and cellular functions. The precise pathways and molecular targets are subject to ongoing research.
Comparaison Avec Des Composés Similaires
Compared to other triazine derivatives, 4,6-dimorpholin-4-yl-N-[(Z)-[(E)-3-phenylprop-2-enylidene]amino]-1,3,5-triazin-2-amine stands out due to its unique combination of morpholine and phenylprop-2-enylidene groups, which confer distinct chemical properties and biological activities. Similar compounds include:
6-chloro-4-(4-chlorophenyl)-2-phenylpyrimidine-5-carbonitrile
4,6-dimethyl-2-phenyl-1,3,5-triazine
3,5-bis(trifluoromethyl)-1,2,4-triazine
These compounds differ in their substituent groups and consequent reactivity and application profiles.
That's the scoop on this compound! Any other compounds or topics you're curious about? Let's keep exploring!
Propriétés
Formule moléculaire |
C20H25N7O2 |
|---|---|
Poids moléculaire |
395.5 g/mol |
Nom IUPAC |
4,6-dimorpholin-4-yl-N-[(Z)-[(E)-3-phenylprop-2-enylidene]amino]-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C20H25N7O2/c1-2-5-17(6-3-1)7-4-8-21-25-18-22-19(26-9-13-28-14-10-26)24-20(23-18)27-11-15-29-16-12-27/h1-8H,9-16H2,(H,22,23,24,25)/b7-4+,21-8- |
Clé InChI |
KUYVQHDGDHQCNU-KACMKLLYSA-N |
SMILES isomérique |
C1COCCN1C2=NC(=NC(=N2)N/N=C\C=C\C3=CC=CC=C3)N4CCOCC4 |
SMILES canonique |
C1COCCN1C2=NC(=NC(=N2)NN=CC=CC3=CC=CC=C3)N4CCOCC4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[2-[(2,5,6-Trimethylthieno[2,3-d]pyrimidin-4-yl)amino]ethyl]benzenesulfonamide](/img/structure/B10812916.png)
![4-(13-methoxy-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12,14,16-hexaen-8-yl)morpholine](/img/structure/B10812917.png)

![2-((2-(4-Chlorophenyl)-2-oxoethyl)thio)-3-ethyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B10812939.png)
![6,7-dihydroxy-4-((1-methyl-1H-benzo[d]imidazol-2-ylthio)methyl)-2H-chromen-2-one](/img/structure/B10812942.png)
![ethyl 4-[2-(1H-benzimidazol-2-ylsulfanyl)acetyl]-2,5-dimethyl-1H-pyrrole-3-carboxylate](/img/structure/B10812947.png)
![N-(2-ethoxyphenyl)-2-{[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B10812959.png)
![Methyl 2-[4-bromo-5-(4-methylphenyl)-3-oxofuran-2-ylidene]acetate](/img/structure/B10812968.png)
![7-Methyl-3-o-tolyl-[1,2,4]triazolo[4,3-a]pyrimidin-5-ol](/img/structure/B10812974.png)


![N-[(Furan-2-Yl)methyl]-2-Phenylquinazolin-4-Amine](/img/structure/B10812995.png)
![N-(4-methoxyphenyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B10813000.png)
